
4-Difluoromethanesulfonyl-1,2-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Difluoromethanesulfonyl-1,2-dimethylbenzene is an organic compound with the molecular formula C9H10F2O2S It is a derivative of benzene, characterized by the presence of two fluorine atoms, a sulfonyl group, and two methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethanesulfonyl-1,2-dimethylbenzene typically involves the sulfonylation of 1,2-dimethylbenzene (o-xylene) with difluoromethanesulfonyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Difluoromethanesulfonyl-1,2-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the sulfonyl group, the compound can participate in EAS reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Yields halogenated products.
Oxidation: Results in carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Difluoromethanesulfonyl-1,2-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Difluoromethanesulfonyl-1,2-dimethylbenzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
4-Methanesulfonyl-1,2-dimethylbenzene: Lacks the fluorine atoms, resulting in different chemical properties.
4-Difluoromethanesulfonylbenzene: Lacks the methyl groups, affecting its reactivity and applications.
Uniqueness: 4-Difluoromethanesulfonyl-1,2-dimethylbenzene is unique due to the combined presence of fluorine atoms, a sulfonyl group, and methyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10F2O2S |
|---|---|
Molekulargewicht |
220.24 g/mol |
IUPAC-Name |
4-(difluoromethylsulfonyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C9H10F2O2S/c1-6-3-4-8(5-7(6)2)14(12,13)9(10)11/h3-5,9H,1-2H3 |
InChI-Schlüssel |
HEUMQBXOMYVQDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Pyridin-4-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13329394.png)
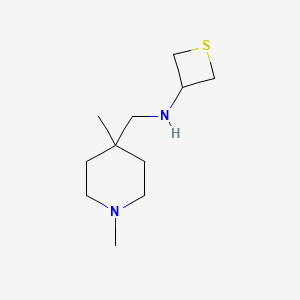
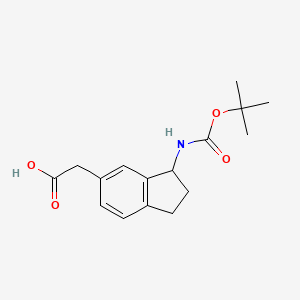
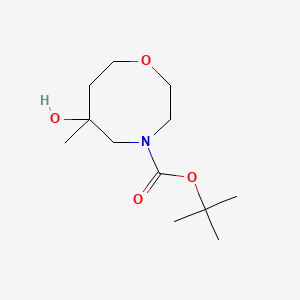
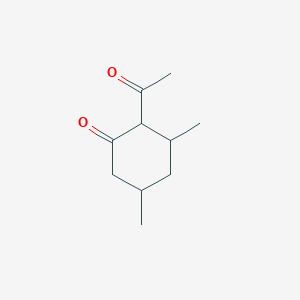
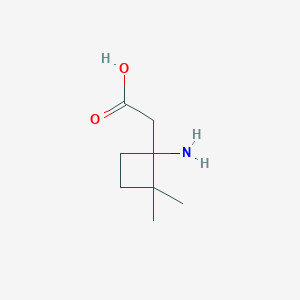
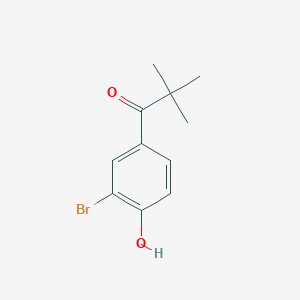
![7-(tert-Butyl) 5-methyl 3-fluoropyrazolo[1,5-a]pyrimidine-5,7-dicarboxylate](/img/structure/B13329436.png)
![4,4-Dimethyl-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B13329442.png)
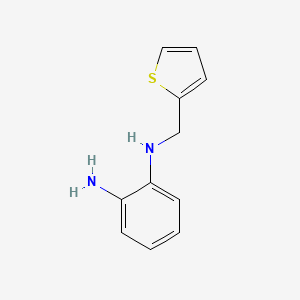
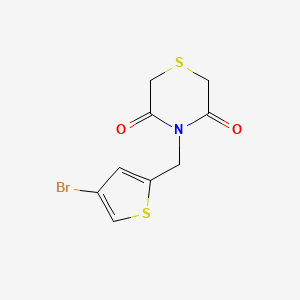

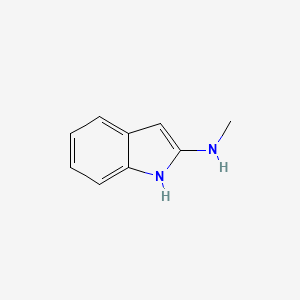
![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
